5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid
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Overview
Description
5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid is a complex organic compound known for its vibrant color properties and its applications in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive color, and its sulfonic acid groups, which enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of 8-amino-1-hydroxy-3,6-disulfo-2-naphthylamine, followed by coupling with 3,3’-dimethoxy-4-aminobiphenyl. The final step involves coupling the resulting compound with salicylic acid under controlled pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reagent addition, ensuring the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid is utilized in several scientific research areas:
Chemistry: As a dye and pH indicator due to its color-changing properties.
Biology: In staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of colored textiles and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their function. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes more effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dihydroxy[1,1’-biphenyl]-4-YL]azo]salicylic acid
- 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid
Uniqueness
The unique combination of azo and sulfonic acid groups in 5-[[4’-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-YL]azo]salicylic acid provides it with distinct solubility and color properties, making it particularly useful in applications requiring water-soluble dyes with strong colorfastness.
Properties
CAS No. |
93964-57-9 |
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Molecular Formula |
C31H25N5O12S2 |
Molecular Weight |
723.7 g/mol |
IUPAC Name |
5-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C31H25N5O12S2/c1-47-25-10-15(3-6-22(25)34-33-18-5-8-24(37)20(13-18)31(39)40)16-4-7-23(26(11-16)48-2)35-36-29-27(50(44,45)46)12-17-9-19(49(41,42)43)14-21(32)28(17)30(29)38/h3-14,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43)(H,44,45,46) |
InChI Key |
OATVEOVJHMSSNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)OC)N=NC5=CC(=C(C=C5)O)C(=O)O |
Origin of Product |
United States |
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